S-15261 is a fluorenyl-substituted trifluoromethylbenzene derivative utilized as an oral antihyperglycemic agent and insulin sensitizer in preclinical metabolic research. Unlike classical biguanides or thiazolidinediones (TZDs), S-15261 operates primarily by enhancing peripheral glucose uptake without altering hepatic glucose production [1]. Furthermore, it exhibits a quantified capacity to antagonize amylin-induced impaired glucose tolerance [2]. For procurement professionals and lead researchers, S-15261 offers a highly processable, low-toxicity (LD50 > 1600 mg/kg) reference standard that integrates seamlessly into standard DMSO/PEG-based in vivo formulations, making it an essential baseline compound for modeling insulin resistance syndrome and non-insulin-dependent diabetes mellitus (NIDDM) [1].
Substituting S-15261 with common in-class benchmarks like metformin or troglitazone fundamentally alters the experimental metabolic profile [1]. Metformin primarily suppresses hepatic glucose output, whereas S-15261 selectively drives peripheral glucose disposal without modifying hepatic production[1]. Furthermore, unlike TZDs which frequently induce weight gain and edema in rodent models, S-15261 has been shown to decrease body weight by up to 3% and selectively lower LDL/VLDL cholesterol without modifying HDL[2]. Crucially, standard sensitizers lack S-15261's specific amylin-antagonizing properties. Procuring generic sensitizers for amylin-axis studies or peripheral-specific uptake models will result in confounding hepatic effects and a failure to replicate the precise beta-cell cytoarchitecture preservation established by S-15261 [2].
In euglycemic hyperinsulinemic clamp studies using insulin-resistant Sprague-Dawley rats, S-15261 increased the glucose infusion rate by 20% and decreased steady-state insulin levels by 15%, while demonstrating zero modification of hepatic glucose production[1]. This strictly peripheral action contrasts sharply with metformin, which predominantly targets hepatic gluconeogenesis.
| Evidence Dimension | Glucose infusion rate (peripheral uptake) |
| Target Compound Data | +20% increase with 0% hepatic modification (S-15261) |
| Comparator Or Baseline | Metformin (primarily hepatic action) / Vehicle baseline |
| Quantified Difference | 20% increase in peripheral uptake without the hepatic suppression seen in biguanides |
| Conditions | Euglycemic hyperinsulinemic clamp in insulin-resistant Sprague-Dawley rats |
Buyers requiring a pure peripheral insulin sensitizer without confounding hepatic variables must select S-15261 over biguanides.
S-15261 uniquely antagonizes amylin-induced impaired glucose tolerance. When amylin is infused intraportally to acutely impair glucose tolerance in normal rats, administration of S-15261 completely normalizes the glucose disappearance rate (K-values) without altering the insulin secretory response to glucose [1]. Standard TZDs do not exhibit this specific amylin-antagonizing pathway.
| Evidence Dimension | Glucose disappearance rate (K-value) under amylin infusion |
| Target Compound Data | Normalization of K-values (S-15261) |
| Comparator Or Baseline | Amylin-only infused baseline (impaired tolerance) |
| Quantified Difference | Complete restoration of normal glucose tolerance vs. impaired baseline |
| Conditions | Intraportal amylin infusion in normal Sprague-Dawley rats |
Procurement for research targeting the amylin-axis of insulin resistance requires S-15261, as standard sensitizers do not isolate this specific antagonistic mechanism.
S-15261 demonstrates exceptional processability for chronic in vivo studies, presenting a very low acute toxicity (oral LD50 > 1600 mg/kg in mice) [1]. It is highly compatible with standard laboratory vehicles, achieving stable working solutions (e.g., 2 mg/mL) in a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline matrix . This eliminates the need for the complex, highly variable lipid emulsions required by more lipophilic experimental sensitizers, ensuring high reproducibility across multi-week dosing protocols.
| Evidence Dimension | Formulation matrix compatibility and acute oral toxicity |
| Target Compound Data | Soluble in 10% DMSO/PEG/Tween/Saline; LD50 > 1600 mg/kg |
| Comparator Or Baseline | Lipophilic experimental TZDs requiring complex lipid carriers |
| Quantified Difference | >1600 mg/kg safety threshold with standard aqueous-organic solubility |
| Conditions | Standard in vivo formulation assays and oral administration in mice |
High solubility in standard DMSO/PEG vehicles and low toxicity ensure high reproducibility and minimal animal loss in expensive chronic metabolic studies.
In the Psammomys obesus (sand rat) model of dietary-induced diabetes, chronic treatment with S-15261 promoted the regranulation of beta-cells and maintained islet cytoarchitecture [1]. Unlike untreated baselines which exhibited severe degranulation, vacuolization, and beta-cell necrosis, S-15261-treated subjects retained normal insulin and amylin immunoreactivity, preventing the fibrotic degradation typical of advanced NIDDM models [1].
| Evidence Dimension | Beta-cell structural integrity |
| Target Compound Data | Maintained cytoarchitecture and promoted regranulation |
| Comparator Or Baseline | Untreated high-energy diet baseline (necrosis and vacuolization) |
| Quantified Difference | Prevention of beta-cell necrosis and fibrotic degradation |
| Conditions | Chronic treatment in dietary-induced insulin resistant Psammomys obesus |
Selecting S-15261 is critical for longitudinal studies where preserving beta-cell viability is required to evaluate late-stage metabolic interventions.
S-15261 is the required procurement choice for euglycemic clamp studies where researchers must isolate peripheral skeletal muscle glucose uptake from hepatic gluconeogenesis suppression, a differentiation not possible with metformin [1].
Due to its quantified antagonism of amylin-induced impaired glucose tolerance, S-15261 serves as a critical pharmacological tool for in vivo assays investigating the role of amylin in the pathogenesis of non-insulin-dependent diabetes mellitus [2].
Because it readily formulates in a standard 10% DMSO and 40% PEG300 vehicle, S-15261 provides a highly processable, low-toxicity (LD50 > 1600 mg/kg) baseline control for chronic dosing protocols, eliminating the need for the complex lipid emulsions required by lipophilic experimental sensitizers .